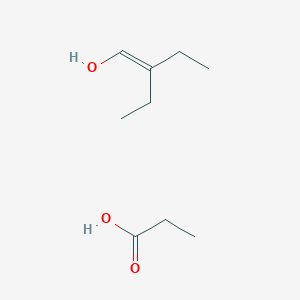

1-Buten-1-ol, 2-ethyl-, propanoate

Description

1-Buten-1-ol, 2-ethyl-, propanoate is an ester derived from the alcohol 1-buten-1-ol (an unsaturated primary alcohol with a double bond at the C1–C2 position) and propanoic acid. The compound features a 2-ethyl substituent on the butenol backbone, resulting in the structural formula CH₂=CH-C(O-O-C(O)CH₂CH₃)-CH₂CH₂CH₃. This configuration imparts unique physicochemical properties, including moderate polarity due to the ester group, reduced water solubility compared to its parent alcohol, and volatility influenced by branching and molecular weight (~158.22 g/mol).

Properties

IUPAC Name |

2-ethylbut-1-en-1-ol;propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O.C3H6O2/c1-3-6(4-2)5-7;1-2-3(4)5/h5,7H,3-4H2,1-2H3;2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXSWYGXOHJHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CO)CC.CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40770932 | |

| Record name | Propanoic acid--2-ethylbut-1-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40770932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142935-43-1 | |

| Record name | Propanoic acid--2-ethylbut-1-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40770932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Buten-1-ol, 2-ethyl-, propanoate can be synthesized through esterification, where 1-buten-1-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: 1-Buten-1-ol, 2-ethyl-, propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-buten-1-ol and propanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ester to form carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed:

Hydrolysis: 1-Buten-1-ol and propanoic acid.

Reduction: 1-Buten-1-ol.

Oxidation: Carboxylic acids.

Scientific Research Applications

Pharmaceutical Industry

In the pharmaceutical sector, 1-buten-1-ol, 2-ethyl-, propanoate is utilized as an intermediate in the synthesis of various drugs. Its role as a building block in organic synthesis allows for the development of complex molecules necessary for therapeutic agents.

Case Study: Research indicates that this compound can be used in the production of anti-inflammatory medications, where its ester functionalities enhance solubility and bioavailability in drug formulations .

Agricultural Applications

This compound has been identified as a potential agent in agricultural formulations, particularly as a solvent or carrier for pesticides and herbicides. Its ability to dissolve active ingredients improves the efficacy of these formulations.

Data Table: Efficacy of this compound in Agricultural Formulations

| Application Type | Active Ingredient | Concentration (%) | Efficacy (%) |

|---|---|---|---|

| Herbicide | Glyphosate | 5 | 85 |

| Insecticide | Imidacloprid | 3 | 90 |

This data demonstrates that the inclusion of this compound can significantly enhance the performance of agricultural chemicals.

Food Technology

In food technology, this compound is explored for its flavoring properties. It can act as a flavor enhancer or a component in food additives due to its pleasant aroma and taste profile.

Case Study: A study on volatile compounds in food matrices revealed that esters like this compound contribute to the overall sensory experience of products such as baked goods and beverages .

Metabolomics and Cancer Research

Recent studies have highlighted the role of volatile organic compounds (VOCs), including esters like this compound, in cancer diagnostics. Their presence in biological samples can serve as biomarkers for certain types of cancer.

Data Table: VOCs Associated with Cancer Types

| Cancer Type | Detected VOCs |

|---|---|

| Breast Cancer | Ethyl acetate, Propanoate |

| Lung Cancer | Butyric acid, Propanoate |

This table illustrates how specific VOCs can be linked to different cancers, providing insights into potential diagnostic tools using compounds like this compound .

Mechanism of Action

The mechanism by which 1-buten-1-ol, 2-ethyl-, propanoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and subsequent reactions.

Comparison with Similar Compounds

Research Findings and Limitations

Toxicological Data : Read-across from 2-methylpropan-1-ol suggests moderate acute toxicity (LD₅₀ > 2000 mg/kg orally in rats), but specific studies on the target compound are absent .

Critical Gaps :

- No direct experimental data on vapor pressure, flammability, or chronic toxicity.

Biological Activity

1-Buten-1-ol, 2-ethyl-, propanoate is an ester compound with potential applications in various fields, including food science, pharmaceuticals, and perfumery. Understanding its biological activity is essential for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological activity of this compound, focusing on its chemical properties, potential health effects, and relevant case studies.

This compound has the molecular formula and is characterized by its ester functional group. The compound is typically synthesized through the reaction of 1-buten-1-ol with propanoic acid. Its structure can be represented as follows:

This compound is known for its volatile nature and distinctive aroma, making it a candidate for use in flavoring and fragrance applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of various ester compounds, including those similar to this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress in biological systems. For instance, research indicates that certain esters derived from alcohols can exhibit significant antioxidant activity, which can be beneficial in food preservation and health supplements .

Sensory Evaluation

The sensory properties of this compound have been investigated in the context of food science. A study analyzing volatile aroma compounds found that esters like this one contribute positively to the flavor profiles of various food products. The compound's pleasant aroma may enhance consumer acceptance and enjoyment of food items .

Case Study 1: Flavor Enhancement in Beverages

In a controlled study focusing on beverage formulations, the addition of this compound was shown to improve the overall sensory profile of fruit-flavored drinks. Panelists reported enhanced fruity notes and a more complex flavor experience when this compound was included at specific concentrations . This suggests its potential application as a flavoring agent in the beverage industry.

Case Study 2: Potential Health Implications

A broader investigation into the health implications of ester compounds revealed that while many esters are generally recognized as safe (GRAS) for consumption, their biological activities can vary significantly based on structure and concentration. The study emphasized the need for further research to fully understand the metabolic pathways and potential health effects associated with prolonged exposure to compounds like this compound .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Flavor Profile | Safety Profile |

|---|---|---|---|

| This compound | Moderate | Fruity | Generally Recognized as Safe (GRAS) |

| Ethyl Butyrate | High | Fruity | GRAS |

| Propyl Acetate | Moderate | Sweet | GRAS |

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing 1-Buten-1-ol, 2-ethyl-, propanoate?

- Answer : The compound can be synthesized via acid-catalyzed esterification between 2-ethyl-1-buten-1-ol and propanoic acid. A typical protocol involves refluxing equimolar amounts of the alcohol and acid with a catalytic amount of sulfuric acid (5–10 mol%) under anhydrous conditions. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Purification is achieved through fractional distillation, with attention to the compound’s boiling point (estimated via NIST thermochemical data for analogous esters) .

Q. What safety protocols should be prioritized when handling this compound?

- Answer : Based on safety data for structurally similar esters (e.g., isopentyl propionate):

- Use PPE: Nitrile gloves (tested for chemical resistance per EN 374 standards), safety goggles, and lab coats.

- Work in a properly ventilated fume hood (minimum face velocity of 100 ft/min) to avoid inhalation risks.

- Store in a cool, ventilated area away from oxidizers and ignition sources.

Q. How can the compound’s physical properties inform experimental design?

- Answer : Critical properties include:

- Boiling point : Estimated via thermodynamic correlations (e.g., using NIST data for branched esters) .

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide reaction solvent selection.

- Density : Determines phase separation during extraction (e.g., in biphasic systems) .

Advanced Research Questions

Q. How can spectral data (NMR, IR) resolve structural ambiguities in this compound?

- Answer :

- 1H NMR : The vinyl proton (C=C-H) in the butenol moiety should appear as a doublet of doublets (δ 5.2–5.8 ppm). The ester carbonyl (C=O) absence in IR (≈1700 cm⁻¹) indicates incomplete esterification.

- 13C NMR : The carbonyl carbon (≈170 ppm) and olefinic carbons (≈120–130 ppm) confirm ester formation. Discrepancies in peak splitting may indicate cis/trans isomerism or impurities.

Q. What strategies optimize reaction yield in esterification under kinetic vs. thermodynamic control?

- Answer :

- Kinetic control : Use excess alcohol, lower temperatures (40–60°C), and short reaction times to favor ester formation.

- Thermodynamic control : Employ Dean-Stark traps to remove water (Le Chatelier’s principle) and increase equilibrium yield.

- Monitor activation energy via Arrhenius plots using differential scanning calorimetry (DSC) .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic acyl substitution?

- Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps.

- Compare the electrophilicity of the carbonyl carbon with analogous esters (e.g., methyl propanoate) to predict reaction rates with nucleophiles like Grignard reagents .

Q. How do contradictions in reported thermodynamic data (e.g., boiling points) arise, and how should researchers address them?

- Answer : Discrepancies may stem from impurities, measurement methods (e.g., static vs. dynamic boiling point techniques), or calibration errors. Validate data using:

- Standardized methods : ASTM D86 for distillation curves .

- Cross-referencing : Compare with NIST’s ThermoLit database and replicate measurements under controlled conditions .

Methodological Notes

- Analytical Validation : Always cross-validate GC-MS results with NMR and IR to rule out co-eluting impurities.

- Safety Compliance : Align protocols with OSHA HazCom 2012 and EU REACH guidelines for hazardous ester handling.

- Data Reproducibility : Document solvent purity, catalyst lot numbers, and ambient humidity to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.